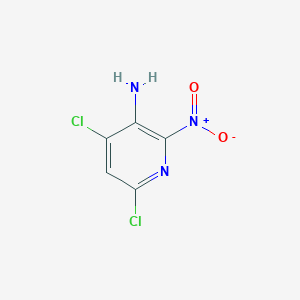

4,6-Dichloro-2-nitropyridin-3-amine

Description

Significance of the Pyridine (B92270) Nucleus in Synthetic Organic Chemistry

The pyridine nucleus is a fundamental scaffold in a vast array of biologically active compounds and functional materials. numberanalytics.comwisdomlib.org Structurally related to benzene, the nitrogen atom in the pyridine ring imparts a dipole moment and alters the electron density distribution, rendering it susceptible to a diverse range of chemical transformations. numberanalytics.com This inherent reactivity makes pyridine and its derivatives invaluable building blocks for the construction of complex molecular architectures. acs.orgorganic-chemistry.orgresearchgate.net

The significance of the pyridine core is underscored by its presence in numerous pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnumberanalytics.comwikipedia.org Many synthetic strategies have been developed to access functionalized pyridines, including condensation reactions, cyclizations, and transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgmdpi.comresearchgate.net These methods allow for the precise installation of various substituents onto the pyridine ring, enabling the fine-tuning of a molecule's biological activity or material properties.

Overview of Dichloronitropyridine Compounds in Academic Research

Within the broad class of substituted pyridines, dichloronitropyridine compounds have emerged as particularly important intermediates in academic and industrial research. The presence of two chlorine atoms and a nitro group on the pyridine ring creates a highly electrophilic system, prone to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmdpi.com The electron-withdrawing nature of the nitro group further activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms. libretexts.org

This reactivity profile makes dichloronitropyridines versatile precursors for the synthesis of a wide range of more complex substituted pyridines. google.comnih.gov Researchers have extensively explored the reactions of dichloronitropyridines with various nucleophiles, including amines, alcohols, and thiols, to generate libraries of novel compounds for biological screening and materials development. nih.govresearchgate.net The regioselectivity of these substitution reactions is often a key focus of study, as it dictates the final structure of the product.

Focus on 4,6-Dichloro-2-nitropyridin-3-amine as a Key Synthetic Intermediate

Among the various dichloronitropyridine isomers, This compound (also known as 2,6-Dichloro-3-nitropyridin-4-amine) has garnered significant attention as a key synthetic intermediate. chemimpex.com This compound possesses a unique arrangement of functional groups: two reactive chlorine atoms, an electron-withdrawing nitro group, and a nucleophilic amino group. This combination of functionalities allows for a rich and diverse range of chemical transformations.

The synthesis of this compound itself is a subject of research, with methods often involving the nitration of a corresponding dichloropyridinamine precursor. echemi.comchemicalbook.comresearchgate.net The precise conditions for this nitration are crucial to achieve the desired regioselectivity and yield.

The strategic placement of the amino, nitro, and chloro groups makes this compound a valuable starting material for the construction of fused heterocyclic systems and other complex molecules. Its utility is demonstrated in the synthesis of various biologically active compounds, including those with potential applications in agriculture and medicine. chemimpex.com

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | echemi.comguidechem.com |

| Molecular Weight | 208.00 g/mol | chemimpex.comguidechem.com |

| Appearance | Light yellow to beige solid | echemi.com |

| Melting Point | 148-150 °C | echemi.com |

| Boiling Point | 426.6 °C at 760 mmHg | echemi.com |

| Density | 1.7 ± 0.1 g/cm³ | echemi.com |

| CAS Number | 37660-64-3 (for 4,6-dichloro-3-nitropyridin-2-amine) | guidechem.com |

| CAS Number | 2897-43-0 (for 2,6-dichloro-3-nitropyridin-4-amine) | chemimpex.comechemi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl2N3O2 |

|---|---|

Molecular Weight |

208.00 g/mol |

IUPAC Name |

4,6-dichloro-2-nitropyridin-3-amine |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-3(7)9-5(4(2)8)10(11)12/h1H,8H2 |

InChI Key |

KCFNTGRZKBVINV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 2 Nitropyridin 3 Amine

Established and Emerging Synthesis Approaches

The principal route for the synthesis of 4,6-dichloro-2-nitropyridin-3-amine involves the direct nitration of a corresponding dichlorinated aminopyridine.

Nitration of Halogenated Aminopyridine Precursors

The most common precursor for the synthesis of this compound is 2,6-dichloropyridin-4-amine. The introduction of a nitro group onto the pyridine (B92270) ring is a critical step, governed by the reaction conditions and the nature of the nitrating agent.

The nitration of 2,6-dichloropyridin-4-amine is a well-established method for obtaining the target compound. researchgate.netchemicalbook.com The presence of the amino group directs the electrophilic nitration to the adjacent C3 position, while the two chlorine atoms deactivate the ring, necessitating strong nitrating conditions. A study describes the nitration of 2,6-dichloropyridin-4-amine using potassium nitrate (B79036) in concentrated sulfuric acid, which resulted in a mixture of this compound and 4-amino-2,6-dichloro-3-nitropyridine. researchgate.net

The choice of nitrating agent and acidic medium is crucial for a successful reaction. A common and effective nitrating mixture is a solution of nitric acid in concentrated sulfuric acid. chemicalbook.commasterorganicchemistry.com The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comorganicchemistrytutor.com

In one documented procedure, 70% nitric acid in concentrated sulfuric acid is used to nitrate 2,6-dichloropyridin-4-amine. chemicalbook.com Another approach for the synthesis of a related compound, 2,6-dichloro-3-nitropyridine (B41883), involves the use of fuming nitric acid in concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). google.comresearchgate.net The use of oleum can improve the reaction conditions by allowing for lower molar ratios of nitric acid to the pyridine substrate and minimizing the evolution of hazardous nitrogen oxides. google.com

Careful control of reaction parameters is essential for maximizing the yield and purity of the desired product.

Temperature Control: The nitration of 2,6-dichloropyridin-4-amine is typically initiated at low temperatures, around -5 °C to 0 °C, to control the exothermic nature of the reaction. chemicalbook.com The temperature is then gradually raised to between 0 °C and 80 °C to drive the reaction to completion. chemicalbook.com For the nitration of 2,6-dichloropyridine (B45657), temperatures can range from 20 °C to 150 °C. google.com

Reaction Time: The reaction time can vary from 30 minutes to several hours. For instance, a procedure involving the nitration of 2,6-dichloropyridin-4-amine specifies stirring for 30 minutes at 0-10 °C, followed by another 30 minutes at room temperature, and finally 1 hour at 80 °C. chemicalbook.com Another synthesis of 2,6-dichloro-3-nitropyridine reports a reaction time of 10 to 40 hours. google.com

Reagent Ratios: The molar ratio of the nitrating agent to the substrate is a key factor. In the synthesis of 2,6-dichloro-3-nitropyridin-4-amine, a molar equivalent of 1.2 of 70% nitric acid to 2,6-dichloropyridin-4-amine was used. chemicalbook.com For the nitration of 2,6-dichloropyridine, the molar ratio of nitric acid to the substrate can range from 1:1 to 20:1, although the use of oleum can permit lower ratios. google.com

The following table summarizes a typical synthesis of this compound:

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloropyridin-4-amine | chemicalbook.com |

| Nitrating Agent | 70% Nitric Acid | chemicalbook.com |

| Acidic Medium | Concentrated Sulfuric Acid | chemicalbook.com |

| Initial Temperature | -5 °C | chemicalbook.com |

| Reaction Temperature | 0 °C to 80 °C | chemicalbook.com |

| Reaction Time | ~2 hours | chemicalbook.com |

| Molar Ratio (HNO₃:Substrate) | 1.2 : 1 | chemicalbook.com |

| Yield | 94% | chemicalbook.com |

Alternative Synthetic Routes to 2,6-Dichloro-3-nitropyridin-4-amine

While the direct nitration of 2,6-dichloropyridin-4-amine is the most prominent method, other strategies can be envisaged for the synthesis of related nitropyridine derivatives. For instance, the ammonolysis of 2,6-dichloro-3-nitropyridine using a solution of aqueous ammonia (B1221849) in methanol (B129727) can yield 2-amino-3-nitro-6-chloropyridine. googleapis.com This suggests that a similar nucleophilic aromatic substitution on a suitable precursor could potentially lead to the desired product.

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound via the nitration of 2,6-dichloropyridin-4-amine proceeds through an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The key steps are:

Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comorganicchemistrytutor.com

Electrophilic Attack: The electron-rich pyridine ring, activated by the amino group, attacks the electrophilic nitronium ion. The amino group at the C4 position directs the substitution primarily to the C3 and C5 positions. Due to the presence of the chlorine atom at the C6 position, the C3 position is favored.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

The regiochemistry of the nitration of aminopyridines can be complex. In some cases, nitration can occur on the exocyclic amino group to form a nitraminopyridine intermediate. sapub.org This intermediate can then rearrange to the ring-nitrated product, often promoted by heating in an acidic medium. sapub.org The formation of the nitramine is considered the kinetic product, while the ring-nitrated isomers are the thermodynamic products. sapub.org

Purification and Isolation Techniques for Synthetic Products

Following synthesis, a crude product is obtained which requires purification to achieve the desired specification. For 2,6-Dichloro-3-nitropyridin-4-amine, which is typically a solid, a combination of filtration, washing, recrystallization, and chromatography is employed.

Filtration is the fundamental technique for isolating the solid crude product from the liquid reaction mixture. The process involves pouring the mixture through a filter medium that allows the liquid (filtrate) to pass through but retains the solid particles.

In a typical synthesis of 2,6-Dichloro-3-nitropyridin-4-amine, the reaction is often concluded by quenching, which involves pouring the reaction mixture into ice water. chemicalbook.comgoogle.com This procedure precipitates the product as a solid suspension. chemicalbook.com The solid is then collected by filtration. chemicalbook.comgoogle.com

Washing: After initial filtration, the collected solid, known as the filter cake, is washed to remove residual acids, soluble impurities, and reaction solvents. The choice of washing solvent is crucial; it should be a liquid in which the desired product has low solubility, while the impurities are readily soluble.

For 2,6-Dichloro-3-nitropyridin-4-amine and its precursors, several washing strategies are documented:

Water Washing: After precipitation in an acidic medium, the filter cake is washed with water, often ice-cold, to remove occluded acids like sulfuric and nitric acid. chemicalbook.comgoogle.comgoogle.com Neutralization of the acidic suspension with a base like aqueous ammonia to a specific pH (e.g., pH ~4) can precede filtration, followed by washing the collected yellow solid with ice-cold water. chemicalbook.com

Organic Solvent Washing: In some procedures, organic solvents are used for washing. For instance, after filtration, a product can be washed with cold toluene (B28343) or methanol to remove non-polar impurities. google.comgoogle.com

The washed product is then dried, often under a high vacuum, to remove any remaining washing solvent. chemicalbook.com

Table 1: Filtration and Washing Parameters

| Step | Agent/Solvent | Purpose | Reference |

| Precipitation | Ice Water | To precipitate the solid product from the reaction mixture. | chemicalbook.comgoogle.com |

| Neutralization | Aqueous Ammonia | To adjust pH before filtration, aiding in product isolation. | chemicalbook.com |

| Filtration | Standard Lab Equipment | To separate the solid product from the liquid phase. | chemicalbook.comgoogle.com |

| Washing | Ice-Cold Water | To remove residual acids and water-soluble impurities. | chemicalbook.com |

| Washing | Cold Toluene | To wash the product and remove organic impurities. | google.com |

| Washing | Methanol | To wash the solid product after reaction completion. | google.com |

| Drying | High Vacuum | To remove residual solvents from the final product. | chemicalbook.com |

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

While specific recrystallization data for 2,6-Dichloro-3-nitropyridin-4-amine is not extensively detailed, methods for its precursor, 2,6-dichloro-3-nitropyridine, provide insight. One documented method involves recrystallization from a 50% aqueous solution of isopropyl alcohol. google.com Another procedure for a related compound involves dissolving the solid in methanol, heating the mixture, and then cooling it to induce the precipitation of a purified solid with high purity (>95% by HPLC). google.com

The selection of an appropriate solvent system is paramount for successful recrystallization, and it often requires experimental screening.

Table 2: Example Recrystallization Solvents for Related Compounds

| Compound | Solvent System | Purity Achieved | Reference |

| 2,6-dichloro-3-nitropyridine | 50% aqueous isopropyl alcohol | Not specified | google.com |

| Related Nitropyridine Derivative | Methanol | >95% (HPLC) | google.com |

Chromatographic Separation for Product Isolation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For nitropyridine derivatives, it is used both for purification and for assessing the purity of the final product.

In syntheses that produce a mixture of isomers, chromatographic separation is essential. For example, the nitration of 4-amino-2,6-dichloropyridine (B16260) can lead to a mixture of 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine. These products can be separated and isolated as individual components using silica (B1680970) gel column chromatography, with a solvent system such as ethyl acetate/petroleum ether. researchgate.net

High-Performance Liquid Chromatography (HPLC) is frequently mentioned as the analytical method to confirm the purity of nitropyridine products, with purities of ≥98% or >99% being reported. researchgate.netchemimpex.com While primarily an analytical tool, preparative HPLC can also be used for the purification of small quantities of high-purity compounds.

Considerations for Scale-Up in Laboratory and Industrial Synthesis

Scaling up the synthesis of a chemical compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be carefully considered. The primary goals are to ensure the process is safe, cost-effective, environmentally friendly, and yields a product of consistent quality.

Key considerations for the scale-up of nitropyridine synthesis include:

Reaction Conditions: The nitration of pyridine rings can be highly exothermic and may require precise temperature control, which is more challenging in large reactors. The use of hazardous reagents like fuming nitric acid and concentrated sulfuric acid requires specialized handling procedures and equipment on an industrial scale. google.comgoogle.com

Reagent Stoichiometry and Cost: On a large scale, the cost of reagents becomes a significant factor. Processes that use expensive or unstable reagents, such as cesium acetate, are often not viable for industrial production. google.com Similarly, using large excesses of reagents, as seen in some older nitration procedures, leads to high costs and significant waste generation, making the process economically and environmentally unfavorable. google.com

Process Safety and Environmental Impact: The evolution of hazardous gases, such as nitrogen oxides during nitration, is a major safety and environmental concern in large-scale operations. google.com Industrial processes must incorporate measures to control and neutralize such emissions. The generation of large volumes of acidic wastewater is another challenge that requires effective treatment solutions. google.com

Efficiency and Throughput: An ideal industrial process involves a minimum number of steps, avoids complex purification procedures like chromatography, and is high-yielding. google.comresearchgate.net "One-pot" synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable as they save time, reduce material loss, and lower costs. google.com

Product Isolation and Quality: The methods used for product isolation must be scalable. Filtration and recrystallization are generally more amenable to large-scale production than chromatography. The process must consistently produce the final product with the required purity and physical properties.

An improved process for a precursor, 2,6-dichloro-3-nitropyridine, highlights these considerations. Older methods used a high molar ratio of nitric acid, resulting in low productivity and the release of hazardous fumes. A newer, patented process utilizes oleum, which allows for lower ratios of nitric acid and minimizes the evolution of nitrogen oxides, making it more suitable for commercial-scale operations. google.com

Reactivity and Chemical Transformations of 4,6 Dichloro 2 Nitropyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 4,6-dichloro-2-nitropyridin-3-amine is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. This reactivity is significantly influenced by the electronic properties of the substituents on the pyridine ring.

Regioselectivity of Chlorine Atom Displacement

The presence of two chlorine atoms at positions 4 and 6, along with a nitro group at position 2 and an amino group at position 3, introduces complexity in predicting the site of nucleophilic attack. The regioselectivity of these reactions is a critical aspect, determining the structure of the resulting products.

Selective Substitution at Ortho and Para Positions Relative to Functional Groups

In nucleophilic aromatic substitution reactions on pyridine derivatives, the positions ortho and para to the ring nitrogen are generally activated towards nucleophilic attack. This is because the nitrogen atom can stabilize the intermediate Meisenheimer complex through resonance. However, the substituents on the ring play a crucial role in directing the incoming nucleophile.

The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, the chlorine at the 6-position is para to the nitro group, and the chlorine at the 4-position is meta. Therefore, the 6-position is expected to be more activated by the nitro group. Conversely, the amino group is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack, especially at the ortho and para positions.

Influence of Nitro and Amino Groups on Electrophilic Sites

The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbon atoms to which the chlorine atoms are attached, making them susceptible to nucleophilic attack. The nitro group at the 2-position, along with the ring nitrogen, powerfully activates the chlorine atom at the 6-position (para to the nitro group) for displacement. The inductive effect of the nitro group also makes the ortho position (C-3, which bears the amino group) more electron-deficient.

Reactivity with Diverse Nucleophiles

This compound reacts with a variety of nucleophiles, leading to the formation of a diverse range of substituted pyridine derivatives.

Amination Reactions with Primary, Secondary, Aromatic, and Heterocyclic Amines.nih.govgoogle.com

The chlorine atoms on the pyridine ring can be displaced by various amines, including primary, secondary, aromatic, and heterocyclic amines. nih.govgoogle.com These amination reactions are a cornerstone of functionalizing this scaffold. The regioselectivity of these reactions can be influenced by the nature of the amine and the reaction conditions. For instance, sterically hindered amines might preferentially attack the less sterically hindered chlorine atom.

A study on the related compound 2,6-dichloropyrazine (B21018) demonstrated that catalyst-free monoamination with adamantane-containing amines proceeded smoothly. nih.gov For example, the reaction with a sterically unhindered primary amine gave an almost quantitative yield, while more sterically hindered amines resulted in lower yields. nih.gov This suggests that steric factors play a significant role in the amination of such dichlorinated N-heterocycles.

| Nucleophile (Amine) | Product | Observations |

| Primary aliphatic amines | Monosubstituted or disubstituted aminopyridines | The degree of substitution can be controlled by stoichiometry and reaction time. google.com |

| Secondary aliphatic amines | Monosubstituted or disubstituted aminopyridines | Similar to primary amines, with potential for steric hindrance to affect reactivity. google.com |

| Aromatic amines | Monosubstituted or disubstituted aminopyridines | Reactivity may be lower than aliphatic amines due to reduced nucleophilicity. google.com |

| Heterocyclic amines | Monosubstituted or disubstituted aminopyridines | Offers a route to complex heterocyclic structures. google.com |

| Adamantane-containing amines | Monoaminated products | Yields are dependent on the steric hindrance of the amine. nih.gov |

Substitutions Involving Other Heteroatom Nucleophiles

Besides amines, other heteroatom nucleophiles can also displace the chlorine atoms in this compound. These reactions further expand the synthetic utility of this compound. For example, reactions with alkoxides or thiolates can introduce oxygen or sulfur functionalities onto the pyridine ring.

In a related system, 2-MeSO2-4-chloropyrimidine, it was observed that reactions with alkoxides occurred selectively at the C-2 position, even at low temperatures. wuxiapptec.com This highlights that the nature of the nucleophile can dramatically influence the regioselectivity of the substitution reaction. While specific studies on this compound with a wide range of heteroatom nucleophiles are not extensively detailed in the provided search results, the general principles of SNAr reactions on electron-deficient heterocycles suggest that such substitutions are feasible and would lead to a variety of functionalized products.

Chemical Transformations of the Nitro Group

The nitro group at the C2 position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. A key transformation of this group is its reduction to a primary amine, which opens up pathways to a variety of fused heterocyclic systems.

The reduction of the nitro group in this compound to a primary amino group yields 4,6-dichloropyridine-2,3-diamine. This transformation is a critical step in the synthesis of various biologically active compounds. The resulting ortho-diamino functionality is a versatile precursor for the construction of fused five-membered rings, such as imidazoles.

The selection of the reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the chloro substituents. Several methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of dissolving metals or other reducing agents like sodium dithionite (B78146). commonorganicchemistry.comacsgcipr.org

Specific reducing agents are employed to achieve high yields and selectivity in the reduction of nitropyridines, particularly those bearing halogen substituents.

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive and safe reducing agent effective for the reduction of aromatic nitro compounds to their corresponding amines. organic-chemistry.org It is particularly useful when other reducible functional groups are present in the molecule. asianpubs.orgresearchgate.net The reduction is typically carried out in a mixed solvent system, such as water and an organic solvent, under neutral or slightly basic conditions to achieve clean conversion. acsgcipr.orgasianpubs.org For instance, the reduction of nitroarenes using sodium dithionite under phase-transfer catalysis conditions has been shown to be highly efficient. researchgate.net

Raney Nickel: This is a widely used catalyst for the hydrogenation of various functional groups, including nitro groups. wikipedia.org Catalytic hydrogenation with Raney nickel is often preferred over other catalysts like palladium on carbon when the substrate contains halogen substituents, as it minimizes the risk of dehalogenation. commonorganicchemistry.com The reduction can be performed using hydrogen gas or a hydrogen donor like formic acid or ammonium (B1175870) formate. mdma.ch This method is known for its high efficiency and the clean conversion of nitro compounds to amines under mild conditions. mdma.ch

Boron Trifluoride Dimethyl Sulfide (B99878): This reagent system is not commonly cited for the direct reduction of nitro groups to amines. Other boron-containing reagents, like sodium borohydride (B1222165) in the presence of a transition metal catalyst, are more typically used for such transformations. The specific use of boron trifluoride dimethyl sulfide for the reduction of this compound is not well-documented in the reviewed literature.

Table 1: Comparison of Selected Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Dithionite | Aqueous/organic solvent, neutral/basic pH | Inexpensive, safe, selective for nitro groups. organic-chemistry.orgasianpubs.org | Can generate sulfur byproducts. |

| Raney Nickel / H₂ | Methanol (B129727) or ethanol, room temp/slight pressure | High activity, minimizes dehalogenation of chloro-substituted rings. commonorganicchemistry.comwikipedia.org | Pyrophoric nature requires careful handling. wikipedia.org |

| Iron / Acid | Acetic acid or HCl | Inexpensive and effective. | Requires acidic conditions, which may not be suitable for all substrates; workup can be tedious. |

| Tin(II) Chloride | Acidic medium (e.g., HCl) | Mild and selective. commonorganicchemistry.com | Generates tin-based waste products that can be difficult to remove. asianpubs.org |

Reactions Involving the Pyridin-3-amine Moiety

The amino group at the C3 position is a nucleophilic center and can undergo a variety of chemical transformations, including acylation and other derivatizations.

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out by treating the amine with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base.

In a closely related example, 4-chloro-2-amino-3-nitropyridine is acylated with cyclopropane (B1198618) carbonyl chloride in dichloromethane (B109758) using triethylamine (B128534) as a base. acs.org The reaction proceeds at low temperatures (-10 °C to room temperature) to yield N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. acs.org This demonstrates the feasibility of acylating the amino group even with the deactivating effect of the adjacent nitro group and the chloro substituents.

Beyond simple acylation, the amino group can serve as a handle for further molecular elaboration. While specific examples for this compound are scarce, general reactions of aromatic amines suggest several possibilities. These include:

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Although direct alkylation can be challenging and may lead to overalkylation, reductive amination with aldehydes or ketones after the reduction of the nitro group is a common strategy.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding ureas and thioureas.

These derivatizations are crucial for modifying the physicochemical properties of the molecule and for building more complex structures for various applications.

Cyclization and Annulation Pathways

The most significant synthetic utility of this compound lies in its ability to serve as a precursor for fused heterocyclic systems. Following the reduction of the nitro group to form 4,6-dichloropyridine-2,3-diamine, the resulting ortho-diamino moiety is primed for cyclization reactions.

A prominent example is the synthesis of imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles, which are of significant interest due to their broad spectrum of biological activities, including as kinase inhibitors and anticancer agents. nih.govnih.govvietnamjournal.ru The condensation of 2,3-diaminopyridine (B105623) derivatives with aldehydes is a common method to construct the imidazole (B134444) ring. For instance, the reaction of 2,3-diaminopyridines with various benzaldehydes in a high-boiling solvent like nitrobenzene (B124822) leads to the formation of 2-aryl-substituted imidazo[4,5-b]pyridines.

Table 2: Examples of Cyclization Reactions of 2,3-Diaminopyridine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|---|---|---|

| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine | Core structure of many biologically active compounds. |

| 2,3-Diamino-5-bromopyridine | Substituted Benzaldehydes | 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridines | Access to functionalized azabenzimidazoles for structure-activity relationship studies. |

| 2,3-Diaminopyridine | Triethyl orthoformate | 1H-Imidazo[4,5-b]pyridine | Formation of the unsubstituted fused imidazole ring. |

These cyclization reactions highlight the importance of this compound as a building block for the synthesis of valuable heterocyclic scaffolds.

Formation of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocycles. The presence of an ortho-diamino functionality, which can be generated in situ via reduction of the nitro group, is key to the formation of five-membered heterocyclic rings fused to the pyridine core. Furthermore, the two chlorine atoms offer sites for nucleophilic substitution, enabling the introduction of various substituents and the construction of larger polycyclic systems.

Role in the Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines

The synthesis of imidazo[4,5-b]pyridines, which are isosteres of purines and exhibit a wide range of biological activities, can be effectively achieved starting from this compound. researchgate.net A notable synthetic route involves a multi-step, one-pot process. Initially, the compound undergoes a nucleophilic aromatic substitution (SNAr) reaction with an amine. This is followed by the reduction of the nitro group to an amino group, typically using a reducing agent like sodium dithionite (Na₂S₂O₄), to form a 2,3-diaminopyridine intermediate. researchgate.net The subsequent cyclization of this diamine with a suitable one-carbon synthon, such as triethyl orthoformate, leads to the formation of the imidazole ring, yielding the desired imidazo[4,5-b]pyridine scaffold. researchgate.net

A specific example is the solid-phase synthesis of 2-chloro-imidazo[4,5-b]pyridines. In this method, a resin-bound amine is reacted with 4,6-dichloro-3-nitropyridin-2-amine. researchgate.net After the initial SNAr reaction, the nitro group is reduced, and the resulting diamine is cyclized with triethyl orthoformate to afford the polymer-supported imidazo[4,5-b]pyridine, which can then be cleaved from the resin. researchgate.net

Similarly, the isomeric imidazo[4,5-c]pyridine core can be synthesized from the related starting material, 2,6-dichloro-3-nitropyridin-4-amine. researchgate.net The synthetic strategy mirrors that for the imidazo[4,5-b]pyridines, involving initial SNAr, reduction of the nitro group to form a 3,4-diaminopyridine, and subsequent cyclization. researchgate.netnih.gov

The general reaction scheme for the formation of these imidazopyridines is outlined below:

| Starting Material | Key Intermediate | Cyclizing Agent | Product |

| This compound | Substituted 2,3-diaminopyridine | Triethyl orthoformate | Imidazo[4,5-b]pyridine |

| 2,6-Dichloro-3-nitropyridin-4-amine | Substituted 3,4-diaminopyridine | Triethyl orthoformate | Imidazo[4,5-c]pyridine |

Construction of Polycyclic Nitrogen-Containing Scaffolds (e.g., Diazaphenothiazines)

While direct synthesis of diazaphenothiazines from this compound has not been explicitly reported, the structural features of this compound suggest its potential as a precursor for such polycyclic systems. The synthesis of diazaphenothiazines often involves the cyclization of substituted aminopyridines or dipyridinyl sulfides. mdpi.comnih.gov For instance, 10H-3,6-diazaphenothiazine can be synthesized and subsequently functionalized. mdpi.com

Theoretically, this compound could be utilized in a multi-step synthesis to construct a diazaphenothiazine scaffold. This could potentially involve an initial SNAr reaction to introduce a sulfur-containing nucleophile at one of the chloro-positions, followed by further transformations to build the second pyridine ring and subsequent cyclization to form the thiazine (B8601807) ring. The presence of the remaining chloro and nitro groups would offer further handles for functionalization of the final polycyclic structure.

Chemoselective Reaction Analysis and Mechanistic Explanations

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, and this deficiency is further enhanced by the presence of the electron-withdrawing nitro group and the two chlorine atoms. This makes the ring susceptible to attack by nucleophiles.

The chemoselectivity of the reactions, particularly the position of nucleophilic attack, is dictated by a combination of electronic and steric factors. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In the case of a related compound, 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution is favored at the 2-position, which is ortho to the nitro group. youtube.com This preference is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C-2 position more electron-deficient and thus more prone to nucleophilic attack, despite potential steric hindrance. youtube.com This is likely a kinetically controlled process, as the para-substituted product might be the thermodynamically more stable one. youtube.com

Applying this understanding to this compound, the two chlorine atoms are at positions 4 and 6. The C-4 position is para to the nitro group, and the C-6 position is also influenced by the electron-withdrawing nature of the pyridine nitrogen. The amino group at C-3 is an electron-donating group and would generally deactivate the ring towards nucleophilic attack, but its effect is likely overridden by the strong activating effects of the nitro and chloro substituents.

The reaction mechanism for SNAr involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, upon attack of the nucleophile on the aromatic ring. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The negative charge in the Meisenheimer complex is delocalized onto the electron-withdrawing groups, particularly the nitro group. The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the pyridine ring.

In reactions with binucleophiles, such as in the formation of fused heterocycles, the initial SNAr reaction is followed by an intramolecular cyclization. The regioselectivity of this cyclization step is dependent on the nature of the linker and the geometry of the intermediate.

Computational and Theoretical Studies of 4,6 Dichloro 2 Nitropyridin 3 Amine and Its Derivatives

Molecular Structure Analysis and Geometry Optimization

The three-dimensional arrangement of atoms and the forces governing their interactions are key to understanding the molecule's stability and behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set such as 6-311++G(d,p), are instrumental in predicting the optimized geometry of 4,6-Dichloro-2-nitropyridin-3-amine. nih.gov These calculations solve for the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles.

In a related compound, 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid, DFT calculations have shown that the C-Cl bond lengths are in the range of 1.82 to 1.84 Å. scholarsresearchlibrary.com Similarly, the C-N bond within the pyridine (B92270) ring is typically around 1.30 Å. scholarsresearchlibrary.com For this compound, the presence of the nitro group and the amino group on the pyridine ring is expected to influence the electron distribution and, consequently, the bond lengths and angles. The C-NO2 bond and the C-NH2 bond will have characteristic lengths that reflect the electronic push-pull effects within the molecule.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond | Predicted Value |

| Bond Length | C-Cl | ~1.83 Å |

| C-N (ring) | ~1.31 Å | |

| C-C (ring) | ~1.39 Å | |

| C-NH2 | ~1.36 Å | |

| C-NO2 | ~1.45 Å | |

| Bond Angle | Cl-C-C | ~118° |

| N-C-C | ~122° | |

| H-N-H | ~115° | |

| Dihedral Angle | C-C-N-O (nitro group) | ~30-60° |

Note: These values are illustrative and based on typical data from similar structures.

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, a key aspect is the rotational barrier of the nitro and amino groups relative to the pyridine ring. The planarity of the molecule is a significant factor in its electronic properties.

Studies on similar nitropyridine derivatives have shown that the pyridine ring itself is essentially planar. researchgate.net However, the nitro group is often twisted out of the plane of the aromatic ring due to steric hindrance from adjacent substituents, such as the chlorine atoms. nih.gov This out-of-plane rotation can impact the extent of electronic conjugation. DFT calculations can map the potential energy surface as a function of the dihedral angle of the nitro group to determine the most stable conformation and the energy barrier to rotation. nih.gov The amino group is generally expected to be more planar with the ring to maximize electronic donation, though some pyramidalization at the nitrogen atom can occur. scholarsresearchlibrary.com

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals and their energies are fundamental to the chemical reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. scholarsresearchlibrary.com For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyridine ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the pyridine ring. This distribution facilitates intramolecular charge transfer. Theoretical calculations for similar compounds have reported HOMO-LUMO gaps in the range of 4 to 5 eV. scholarsresearchlibrary.commaterialsciencejournal.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.0 |

| Energy Gap (ΔE) | ~ 4.5 |

Note: These values are illustrative and based on typical data from similar structures.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis is useful for understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability. nih.gov

For this compound, NBO analysis would likely reveal strong interactions between the lone pairs of the amino nitrogen and the π* orbitals of the pyridine ring, indicating significant electron donation. Conversely, it would show delocalization from the ring's π orbitals to the π* orbitals of the nitro group, confirming its electron-withdrawing nature. The analysis also quantifies the charge on each atom, providing further insight into the molecule's polarity and reactive sites.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a high negative potential around the oxygen atoms of the nitro group and a moderately negative potential near the amino group's nitrogen atom. Regions of positive potential would likely be found around the hydrogen atoms of the amino group and on the carbon atoms of the pyridine ring, particularly those bonded to the electron-withdrawing chloro and nitro groups. This mapping provides a valuable guide to the molecule's intermolecular interactions and reactivity patterns. nih.gov

Spectroscopic Property Prediction and Interpretation

Computational methods, particularly those based on density functional theory (DFT), have become indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound and its derivatives. These theoretical calculations complement experimental data, aiding in the accurate assignment of spectral features.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are widely used to simulate these spectra, offering a detailed understanding of the vibrational modes.

For pyridine derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(*) and 6-311+G(**), have been successfully employed to calculate fundamental vibrational frequencies and intensities. nih.govresearchgate.net The calculated harmonic wavenumbers are often scaled to achieve better agreement with experimental values. redalyc.org For instance, in a study on related pyridine derivatives, scaling factors of 0.9916 for bending, 0.9730 for stretching, and 0.9391 for NH2 stretching vibrations were applied. redalyc.org

These computational analyses allow for the precise assignment of observed spectral bands to specific vibrational modes, such as C-H stretching, C-N stretching, and the deformation vibrations of the nitro (NO2) and amino (NH2) groups. The agreement between simulated and experimental spectra is often excellent, validating the computational approach. nih.govresearchgate.net

Table 1: Representative Vibrational Modes and Their Calculated Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H out-of-plane bending | 977-727 | Raman, FTIR |

| NO₂ deformation (wagging and twisting) | ~749 | FTIR |

| C-Cl stretching | < 800 | Not specified |

| N-H stretching | Not specified | Not specified |

Note: The data presented is based on studies of similar pyridine derivatives and serves as an illustrative example of the types of vibrational modes analyzed.

Time-dependent density functional theory (TD-DFT) is a powerful method for simulating electronic absorption and luminescence spectra, providing insights into the electronic transitions within a molecule. These calculations are crucial for understanding the color, photophysical properties, and potential applications of compounds in materials science and as dyes or pigments. chemimpex.com

For nitropyridine derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-vis) spectrum. For example, in a study of a proton transfer complex involving a nitrophenol derivative, the calculated UV-vis spectrum from TD-DFT showed good agreement with experimental data, identifying the key electronic transitions. researchgate.netmdpi.com The presence of electron-withdrawing groups like nitro and chloro groups significantly influences the electronic structure and, consequently, the absorption spectra. mdpi.com

Computational studies on related compounds have also been used to analyze the electronic properties and intramolecular charge transfer, which are important for understanding the reactivity and potential biological activity of these molecules. redalyc.org

Computational Studies of Intermolecular Interactions and Crystal Packing

For the related compound 2,6-dichloro-3-nitropyridine (B41883), X-ray diffraction studies have revealed the presence of short Cl···O and Cl···Cl contacts, indicating the importance of these interactions in the crystal packing. nih.gov The pyridine rings in the crystal structure are essentially planar. nih.gov

Computational analyses, often in conjunction with experimental X-ray data, can quantify the strength and nature of these intermolecular interactions. Understanding the crystal packing is essential for predicting the physical properties of the solid-state material, such as melting point and solubility.

Calculation of Quantitative Structure-Activity Relationship (QSAR) Parameters for Structural Insight (e.g., Topological Polar Surface Area, LogP)

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. The calculation of molecular descriptors is a key component of QSAR studies.

For this compound, several important QSAR parameters have been computed. These descriptors provide valuable insights into the molecule's behavior in biological systems.

Table 2: Computed QSAR Parameters for this compound

| Parameter | Value | Source |

| Molecular Weight | 208.00 g/mol | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Topological Polar Surface Area | 84.7 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Data sourced from PubChem. nih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA of 84.7 Ų suggests moderate cell permeability.

LogP , a measure of lipophilicity, is crucial for predicting how a compound will distribute between aqueous and lipid phases in a biological system. An XLogP3 value of 2.5 indicates a moderate degree of lipophilicity.

These computationally derived parameters are essential for the rational design of new derivatives of this compound with improved biological activity and pharmacokinetic properties.

Applications of 4,6 Dichloro 2 Nitropyridin 3 Amine As a Synthetic Precursor in Heterocyclic Chemistry

Synthesis of Compounds for Agrochemical Research

The structural characteristics of 4,6-Dichloro-2-nitropyridin-3-amine make it a useful building block in the creation of novel agrochemicals. Its reactivity allows for modifications that can lead to the development of effective herbicides and pesticides. chemimpex.com

Development of Herbicidal Agents

Research has shown that derivatives of nitropyridine, such as 2,6-dichloro-3-nitropyridine (B41883), possess herbicidal properties. google.comgoogle.com The selective reactivity of the chlorine atoms in these compounds makes them important starting materials for producing various agricultural chemicals. google.com For instance, 4-amino-3,6-dichloropicolinic acid, a related herbicidal compound, can be synthesized through the reduction of 4-amino-3,5,6-trichloropicolinic acid using a catalytic hydrogenation process. google.com The core structure of this compound is utilized to create molecules that can be effective in crop protection. chemimpex.com

Exploration in Pesticide Chemistry

In the field of pesticide chemistry, this compound is employed as an intermediate for developing new pesticides. chemimpex.com The compound's functional groups allow for the inhibition of specific enzymatic pathways in target pests. chemimpex.com This targeted approach is crucial for creating effective and selective pesticides for crop protection. chemimpex.com

Synthesis of Pharmaceutical Intermediates and Potential Drug Leads

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a foundational element for synthesizing a wide array of biologically active molecules and complex drug scaffolds.

Building Block for the Creation of Diverse Biologically Relevant Molecules

The distinct arrangement of functional groups in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules. chemimpex.com Its stability and reactivity profile make it an ideal candidate for further exploration in medicinal chemistry, where it can serve as a building block for more complex structures. chemimpex.com This versatility allows for the creation of a wide range of compounds with potential therapeutic applications. chemimpex.comgoogle.com

Precursor for Kinase Inhibitor Scaffolds (e.g., for p70S6Kβ, GSK3, DNA-PK)

Kinase inhibitors are a critical class of drugs, particularly in oncology. ed.ac.uk this compound and its derivatives are instrumental in the synthesis of various kinase inhibitor scaffolds.

p70S6Kβ: While direct synthesis from this compound is not explicitly detailed in the provided results, the related compound 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine has been identified as an inhibitor of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. ebi.ac.uk This highlights the utility of dichlorinated pyridine (B92270) scaffolds in kinase inhibitor design.

GSK3: Glycogen synthase kinase-3 (GSK-3) is a target for various diseases, including Alzheimer's. nih.gov Arylimidazoles and nitropyridines have been shown to be effective ATP competitive inhibitors of GSK-3. nih.gov For example, a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor demonstrated potent inhibition. nih.gov The pyrazolopyridine scaffold, which can be derived from precursors like this compound, is a promising pharmacophore for designing GSK-3 inhibitors. researchgate.net

DNA-PK: DNA-dependent protein kinase (DNA-PK) is a target for developing radiosensitizers in cancer therapy. nih.gov Imidazo[4,5-c]pyridine-2-one derivatives have been identified as potent and selective DNA-PK inhibitors. nih.gov The synthesis of these complex heterocyclic systems can utilize precursors with reactive chlorine and nitro groups, similar to this compound. Furthermore, quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype have been developed as DNA-PK inhibitors, demonstrating the versatility of pyridine-based scaffolds. researchgate.net

Role in Synthesizing Imidazopyridine Bioisosteres with Potential Activities

Imidazopyridines are considered bioisosteres of purines and are important in medicinal chemistry. The synthesis of 3-amino-imidazopyridines can be achieved efficiently through methods like microwave-assisted four-component coupling. nih.gov The use of functionalized 2-aminopyridines, which can be derived from this compound, is central to these synthetic strategies. nih.gov These imidazopyridine structures serve as scaffolds for developing new therapeutic agents.

Contribution to the Development of Anti-inflammatory Agents

The pyridine nucleus is a common scaffold in the design of new therapeutic agents. Various substituted pyridines have been investigated for their potential anti-inflammatory properties. For instance, studies have shown that derivatives of aminopyridines can serve as precursors to compounds with significant anti-inflammatory activity. Research into cyanopyridine and pyrimidine (B1678525) analogues has also yielded compounds with notable anti-inflammatory effects when compared to standard drugs like indomethacin. A new series of 2-amino-4, 6-substituted diphenylpyridine-3-carbonitrile and their corresponding pyrimidine derivatives were synthesized and evaluated, with some compounds demonstrating good anti-inflammatory activity. However, direct research citing this compound as a precursor in the development of anti-inflammatory agents is not found in the reviewed literature.

Research in the Development of Dyes and Pigments

The utility of nitropyridine derivatives as intermediates in the synthesis of colorants is a known area of chemical research. Specifically, the isomer 4-Amino-2,6-dichloro-3-nitropyridine is noted for its use in the production of dyes and pigments, particularly for the textile industry where it contributes to creating vibrant and fade-resistant colors. Another related compound, 2,6-dichloro-3-nitropyridine , is also recognized as a valuable intermediate for the synthesis of dyes and pharmaceuticals. The reactivity of the chloro and nitro groups on the pyridine ring allows for the creation of diverse chromophoric systems. Despite the established use of its isomers, specific studies detailing the application of this compound in the synthesis of dyes and pigments have not been identified.

Potential in Material Science Applications (e.g., precursors for energetic compounds, biosensors)

In the field of material science, nitrogen-rich heterocyclic compounds are of significant interest, particularly as precursors for energetic materials. Dinitropyridines, for example, are considered promising precursors for explosives and energetic compounds due to their high nitrogen content and thermal stability. Research has been conducted on the synthesis of fully substituted energetic pyridine derivatives. The isomer 2,6-Dichloro-3-nitropyridine has been utilized in material science for creating specialized polymers and coatings with enhanced durability. Furthermore, dinitropyridines are also explored as potential precursors for biosensors. While the general class of compounds shows potential, there is no specific literature available that details the use of this compound for these material science applications.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms within a molecule. For 4,6-dichloro-2-nitropyridin-3-amine, the ¹H-NMR spectrum is characteristically simple, revealing the presence of specific proton signals that correspond to the aromatic ring and the amine group.

In a typical ¹H-NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), two main signals are observed. A singlet appearing around δ 6.85 ppm is assigned to the single proton attached to the pyridine (B92270) ring (H-5). echemi.com Another broader signal, also a singlet, is typically found at approximately δ 6.28 ppm and corresponds to the two protons of the amine (-NH₂) group. echemi.com The integration of these signals confirms the presence of one aromatic proton and two amine protons.

¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | Singlet | 1H | Aromatic H-5 |

| ~6.28 | Singlet | 2H | -NH₂ |

Solvent: CDCl₃

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a separate signal in the ¹³C-NMR spectrum.

While specific ¹³C-NMR data for this compound is not extensively reported in the provided search results, analysis of related structures suggests that the spectrum would exhibit five distinct signals corresponding to the five carbon atoms of the dichloronitropyridine ring. The chemical shifts of these carbons would be influenced by the attached chlorine, nitro, and amine groups. For instance, carbons bonded to the electronegative chlorine atoms would be expected to resonate at a lower field (higher ppm value), while the carbon attached to the nitro group would also be significantly deshielded.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is widely used to assess the purity of a sample and to confirm its molecular weight. In the analysis of this compound, LC-MS would show a primary peak corresponding to the molecular ion, confirming the expected molecular weight of approximately 208.00 g/mol . bldpharm.com The retention time from the LC component also serves as a characteristic identifier for the compound under specific chromatographic conditions. Some analyses may be performed on derivatives of the target compound to enhance detection. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, the calculated exact mass is 206.96023 g/mol . echemi.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition of C₅H₃Cl₂N₃O₂. echemi.comnih.gov

Mass Spectrometry Data for this compound

| Technique | Measurement | Value | Reference |

|---|---|---|---|

| LC-MS | Molecular Weight | ~208.00 g/mol | bldpharm.com |

| HRMS | Exact Mass | 206.96023 g/mol | echemi.comnih.gov |

X-ray Diffraction (XRD) Crystallography

While the specific crystal structure of this compound has not been detailed in the provided search results, XRD analysis of related nitroquinoline derivatives has been successfully employed to determine their molecular structures. mdpi.com Such an analysis for this compound would be expected to reveal a planar pyridine ring, with the substituent groups (chlorine, nitro, and amine) positioned accordingly. The precise bond lengths and angles would provide invaluable information about the electronic effects of the various substituents on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint region of a molecule.

Detailed experimental Fourier Transform Infrared (FTIR) spectroscopy data, including specific absorption frequencies and their corresponding vibrational mode assignments for this compound, are not extensively reported in peer-reviewed literature. While theoretical studies on similar molecules have been conducted using methods like Density Functional Theory (DFT) to predict vibrational frequencies, specific experimental spectra for this compound are not publicly available. nih.govnih.gov

Similarly, no dedicated studies presenting the experimental FT-Raman spectrum of this compound were found. Raman spectroscopy, which provides complementary information to FTIR, is crucial for understanding the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The lack of this data prevents a comprehensive vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Publicly accessible research detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is not available. This type of analysis would provide insights into the electronic transitions within the molecule, such as π→π* and n→π* transitions, and offer information about the extent of conjugation in the aromatic system. Without this data, the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values remain undetermined.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and verify its empirical formula. For this compound, the molecular formula is established as C₅H₃Cl₂N₃O₂. echemi.com Based on this formula, the theoretical elemental composition can be calculated. However, reports containing experimental findings from elemental analysis to corroborate these theoretical values are not found in the reviewed literature.

The theoretical percentages are calculated based on a molecular weight of 208.00 g/mol . nih.gov

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 28.88 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.45 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.10 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.20 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.38 |

| Total | 208.004 | 100.00 |

Conclusion and Future Research Directions

Summary of Current Research Significance

The significance of 4,6-dichloro-2-nitropyridin-3-amine in current research stems primarily from its role as a precursor to biologically active compounds. The pyridine (B92270) nucleus, particularly when substituted with nitro groups, is a cornerstone in the development of various medicinal agents and agrochemicals. researchgate.net Nitropyridine derivatives are integral to the synthesis of insecticides, herbicides, and pharmaceuticals with diverse activities, including antitumor, antiviral, and anti-inflammatory properties. researchgate.netnih.gov

The specific arrangement of functional groups in this compound offers multiple reaction sites, allowing for selective modifications to generate complex molecular architectures. chemimpex.com Researchers leverage the reactivity of the chloro and amino groups to build upon the pyridine core, leading to the discovery of new therapeutic agents, particularly in the realm of infectious diseases. chemimpex.com Furthermore, its utility extends to the materials industry, where it serves as an intermediate in the production of dyes and pigments. chemimpex.com

Identification of Emerging Synthetic Strategies

The classical synthesis of nitropyridines often involves the direct nitration of a pyridine ring. For instance, 2,6-dichloro-3-nitropyridine (B41883) can be synthesized by treating 2,6-dichloropyridine (B45657) with a mixture of concentrated sulfuric acid and fuming nitric acid. researchgate.netnih.govgoogle.com However, these methods can be harsh and sometimes lack selectivity.

More recent and emerging strategies focus on milder conditions and improved efficiency. One such approach involves the nitration of 2-amino-4,6-dichloropyridine (B46313) using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to yield this compound. echemi.com Another method describes the nitration of 2,6-dichloropyridin-4-amine with nitric acid in sulfuric acid to produce 2,6-dichloro-3-nitropyridin-4-amine. chemicalbook.com

A significant advancement in the synthesis of related compounds is the use of oleum (B3057394) in the nitration of 2,6-dichloropyridine. google.com This method allows for lower molar ratios of nitric acid to the pyridine substrate and minimizes the evolution of hazardous nitrogen oxides, making the process more suitable for large-scale industrial production. google.com

Furthermore, alternative multi-component reaction strategies are being explored for the synthesis of substituted nitropyridines, offering a more practical and user-friendly approach by avoiding the use of gaseous ammonia (B1221849). researchgate.net These emerging methods provide more efficient and environmentally conscious pathways to access these valuable building blocks.

Exploration of Untapped Reactivity Pathways

The reactivity of this compound and related dichloronitropyridines is a fertile ground for further exploration. The two chlorine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. For example, in 2,6-dichloro-3-nitropyridine, the chlorine atom at the 2-position, being ortho to the electron-withdrawing nitro group, is more susceptible to nucleophilic substitution than the chlorine at the 6-position. google.com This selective reactivity allows for a stepwise introduction of different substituents.

The nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then undergo a wide array of subsequent transformations, such as acylation or diazotization, to introduce further diversity. nih.gov The reduction of a nitro group to an amine is a key step in the synthesis of many bioactive molecules. mdpi.com

The development of novel palladium-catalyzed cross-coupling reactions on nitropyridine scaffolds is another promising avenue. mdpi.com While Suzuki and other cross-coupling reactions are well-established for many aromatic systems, their application to highly functionalized pyridines like this compound could unlock new synthetic routes to complex heterocyclic systems.

Integration of Advanced Computational Modeling Approaches

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. Density Functional Theory (DFT) calculations can be employed to:

Predict Reaction Mechanisms: Computational studies can elucidate the transition states and reaction pathways for nucleophilic substitutions and other transformations, helping to explain the observed regioselectivity.

Analyze Molecular Properties: Modeling can provide insights into the electronic structure, bond lengths, and charge distribution of the molecule, which are crucial for understanding its reactivity. researchgate.netnih.gov

Guide Synthetic Efforts: By predicting the most likely sites of reaction and the feasibility of different transformations, computational chemistry can help in the rational design of new synthetic strategies and the targeting of novel molecular structures.

For example, computational studies on similar nitropyridine systems have been used to understand their photophysical properties and to establish correlations between their substitution patterns and regioselectivity in reactions. nih.gov Applying these methods to this compound can accelerate the discovery of its full synthetic potential.

Outlook for the Development of Novel Heterocyclic Systems

The future for this compound and its derivatives is bright, with significant potential for the development of novel heterocyclic systems. Its role as a versatile building block will continue to be exploited in the synthesis of:

Medicinal Agents: The scaffold is a promising starting point for the development of new kinase inhibitors, anti-malarial compounds, and anticancer agents. nih.gov The ability to selectively functionalize the pyridine ring allows for the fine-tuning of biological activity.

Agrochemicals: Its use as a precursor for herbicides and insecticides will likely expand as researchers explore new derivatizations to combat resistance and improve efficacy. chemimpex.comgoogle.com

Functional Materials: The unique electronic properties of nitropyridines make them interesting candidates for incorporation into organic electronic materials, such as those used in organic solar cells and fluorescent probes. mdpi.com

By combining emerging synthetic methodologies with advanced computational tools, researchers will be able to unlock the full potential of this compound, leading to the creation of a new generation of complex and valuable heterocyclic compounds with diverse applications.

Q & A

Q. What are the optimal synthetic routes for 4,6-dichloro-2-nitropyridin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves sequential halogenation and nitration of pyridine derivatives. A plausible route starts with 3-aminopyridine, undergoing chlorination at positions 4 and 6 using POCl₃ or SOCl₂ under reflux (70–90°C). Subsequent nitration at position 2 can be achieved with mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agent) to improve yields (typically 60–75%).

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical m/z: 232.96 for C₅H₃Cl₂N₃O₂⁺).

- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for structurally related dichloropyridine derivatives in Acta Crystallographica reports .

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies show degradation via nitro-group reduction or displacement of chlorine atoms. For storage, neutral pH (6–8) and inert atmospheres (N₂ or Ar) are recommended. Accelerated aging tests at 40°C for 14 days indicate <5% decomposition when stored in amber vials at −20°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

Nitration favors the 2-position due to electron-withdrawing effects of adjacent chlorine atoms, which activate the ring toward electrophilic substitution. Computational studies (DFT) on analogous systems reveal lower activation energy for nitration at the meta position relative to the nitro group, consistent with observed regioselectivity . Experimental validation via isotopic labeling (¹⁵N-nitration) could further elucidate pathways.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the LUMO of the nitro group suggests nucleophilic attack at the 2-position, while chlorine atoms at 4 and 6 positions act as leaving groups. Molecular dynamics simulations (MD) can model solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. What bioactivity profiles are hypothesized for this compound based on structural analogs?

Analogous chloronitropyridines exhibit antifungal and herbicidal activity. For instance, 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine derivatives show fungicidal action by inhibiting mitochondrial complex II . Structure-activity relationship (SAR) studies could test substitutions (e.g., replacing nitro with cyano groups) to enhance bioactivity while minimizing toxicity.

Q. How should researchers address contradictions in spectroscopic data across studies?

Discrepancies in NMR or MS data often arise from impurities or solvent effects. For example, residual DMSO in NMR samples may obscure aromatic proton signals. Cross-validate findings using multiple techniques (e.g., IR for functional groups, elemental analysis for purity). Collaborative verification via inter-laboratory studies, as seen in crystallography databases, reduces ambiguity .

Q. What strategies mitigate solubility challenges during biological assays?

The compound’s low aqueous solubility (<0.1 mg/mL) can be improved using co-solvents (e.g., DMSO:water 1:9) or surfactants (Tween-80). Alternatively, derivatization (e.g., prodrug formation via acetylation of the amine) enhances bioavailability. Dynamic light scattering (DLS) monitors nanoparticle formulations for uniform dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.